molecular formula C13H9Br2NO2S B12129581 methyl 5,6-dibromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate

methyl 5,6-dibromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate

Cat. No.: B12129581
M. Wt: 403.09 g/mol
InChI Key: PIYXZEMEUVTFEU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5,6-dibromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a precursor thienoindole compound, followed by esterification to introduce the methyl ester group . The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dibromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thienoindole compounds .

Mechanism of Action

The mechanism of action of methyl 5,6-dibromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C13H9Br2NO2S

Molecular Weight

403.09 g/mol

IUPAC Name

methyl 6,7-dibromo-4-methylthieno[2,3-b]indole-2-carboxylate

InChI

InChI=1S/C13H9Br2NO2S/c1-16-10-5-9(15)8(14)3-6(10)7-4-11(13(17)18-2)19-12(7)16/h3-5H,1-2H3

InChI Key

PIYXZEMEUVTFEU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C3=C1SC(=C3)C(=O)OC)Br)Br

Origin of Product

United States

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